molecular formula C3H3F3N4S B3214908 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine CAS No. 1154963-41-3

3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine

Cat. No. B3214908
CAS RN: 1154963-41-3
M. Wt: 184.15 g/mol
InChI Key: LZTIMAZQEGROEN-UHFFFAOYSA-N
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Description

The compound “3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine” belongs to a class of organic compounds known as trifluoromethyl compounds . These compounds contain a trifluoromethyl group, which consists of a carbon atom bound to three fluorine atoms and one other carbon-containing group . The presence of the trifluoromethyl group can significantly alter the chemical and physical properties of the molecule .


Synthesis Analysis

While specific synthesis methods for “3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine” are not available, similar compounds have been synthesized using various methods . For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride .

Scientific Research Applications

Photocatalyst and Additive-Free Intermolecular Trifluoromethyl-Thio (Seleno)Cyanation of Alkenes

This compound can be used in a visible-light-promoted highly selective and efficient strategy for the trifluoromethyl-thiocyanation of alkenes under transition-metal-, photocatalyst- and additive-free conditions . This economical and environmentally benign protocol is suitable for styrenes, acrylates, and unactivated alkenes and delivers various trifluoromethyl-thiocyanates in good to excellent yields .

Drug Discovery

Fluorinated compounds like this one present opportunities for drug discovery . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals . The synthesis of molecules in which amides and fluorine atoms are closely associated is far from straightforward . However, a practical solution for the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group has been described .

Inhibiting 5-Hydroxytryptamine (5-HT) Uptake

The inclusion of a -CF3 group in the para-position of the phenolic ring increases the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .

Coupling Reactions

The TFM group has also been involved in several chemical reactions, such as coupling reactions .

Nucleophilic Reactions

This compound can also be used in nucleophilic reactions .

Electrophilic Reactions

Lastly, it can be used in electrophilic reactions .

Future Directions

The future directions for research on “3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl compounds are of significant interest in the fields of pharmaceuticals and agrochemicals, and new methods for their synthesis and functionalization continue to be an active area of research .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4S/c4-3(5,6)11-2-8-1(7)9-10-2/h(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTIMAZQEGROEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine

CAS RN

1154963-41-3
Record name 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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